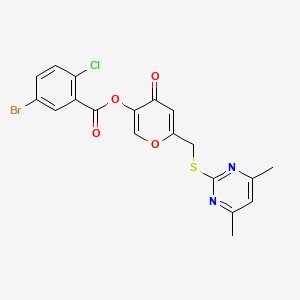

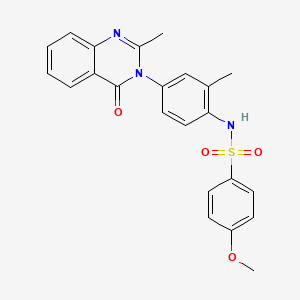

![molecular formula C20H22N4O3S B2489201 5-环戊基硫基-7-(4-甲氧基苯基)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4-二酮 CAS No. 852171-50-7](/img/structure/B2489201.png)

5-环戊基硫基-7-(4-甲氧基苯基)-1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimido[4,5-d]pyrimidine compounds typically involves complex organic reactions that yield a core structure relevant to biologically active compounds. An example includes the efficient synthesis of the pyrido[1,2-c]pyrimidine core structure through a nearly quantitative ring-closing reaction, highlighting the scaffold’s potential for diverse biological activities (Rosen, German, & Kerns, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by features like planar fused-ring systems, linked by hydrogen bonds into centrosymmetric dimers, and further into chains by various interactions. For instance, certain pyrido[5,6-d]pyrimidine derivatives form chains of rings through N-H...O hydrogen bonds, demonstrating the intricate molecular interactions that stabilize their structures (Low et al., 2004).

Chemical Reactions and Properties

Pyrimido[4,5-d]pyrimidine derivatives undergo regioselective amination and alkylamination, leading to various amino derivatives under specific conditions. These reactions emphasize the chemical reactivity and functional group transformations possible within this class of compounds (Gulevskaya et al., 1994).

Physical Properties Analysis

The physical properties, including crystal structure and intermolecular interactions, are crucial for understanding the behavior of these compounds under different conditions. Studies on similar pyrido[2,3-d]pyrimidine derivatives have shown varied crystal structures due to different aryl substitutions, demonstrating the impact of molecular modifications on physical properties (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrimido[4,5-d]pyrimidine derivatives are influenced by their molecular structure, leading to specific reactivity patterns. For example, the nucleophilic cleavage of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione by primary amines to yield specific derivatives highlights the compound’s susceptibility to nucleophilic attack and the potential for generating a wide array of derivatives (Clark & Morton, 1974).

科学研究应用

- 最低抑菌浓度 (MIC) 值随致病菌的不同而异,范围从 3.91 到 500 µg/mL。 最低杀菌/杀真菌浓度 (MBC/MFC) 是 MIC 值的 2 倍到 4 倍 .

抗菌活性

抗癌潜力

DNA 修复机制调节

抗病毒研究

药物设计和优化

生化研究

作用机制

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

未来方向

The future directions in the research of these compounds could involve further optimization of the synthesis method, exploration of their biological activities against a wider range of pathogens, and investigation of their potential applications in the treatment of various diseases . Additionally, the development of novel pyrimidine derivatives with enhanced biological activities and minimal toxicity could be a promising area of future research .

属性

IUPAC Name |

5-cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-23-17-15(19(25)24(2)20(23)26)18(28-14-6-4-5-7-14)22-16(21-17)12-8-10-13(27-3)11-9-12/h8-11,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSFYEKMFDRGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SC4CCCC4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

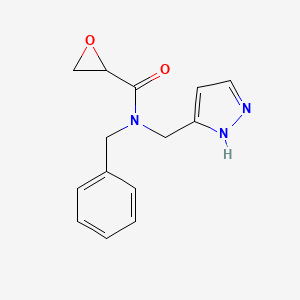

![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)

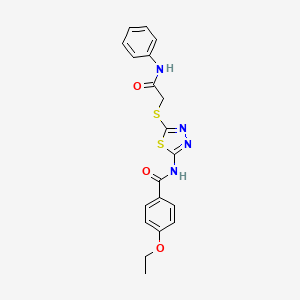

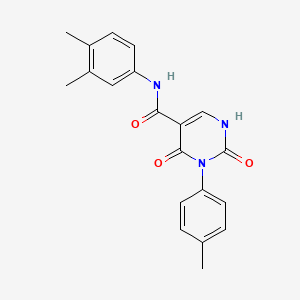

![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)

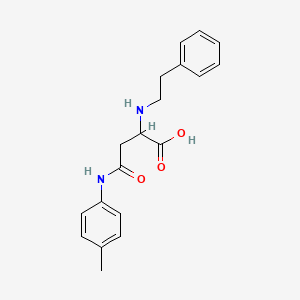

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)

![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)